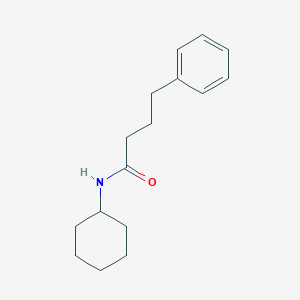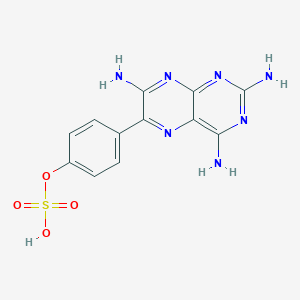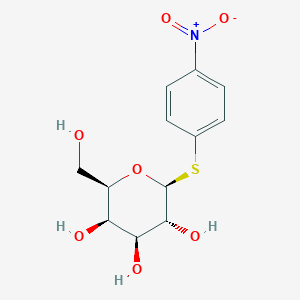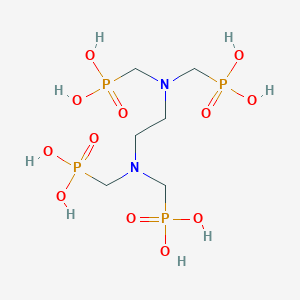
4-Hydroxy-6-(trifluoromethyl)pyrimidine
Descripción general
Descripción
4-Hydroxy-6-(trifluoromethyl)pyrimidine is a chemical compound with notable characteristics due to its trifluoromethyl group and pyrimidine ring. This compound has been the subject of various studies to understand its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of this compound involves regiospecific cyclization and reactions with different chemical agents. A notable method involves the regiospecific synthesis from 4-alkoxyvinyl trifluoro[chloro]methyl ketones with 6-trifluoro[chloro]methyl-2-hydrazine pyrimidines, leading to novel pyrimidine derivatives (Zanatta et al., 2003).
Molecular Structure Analysis
The molecular structure of this compound has been characterized through experimental and quantum chemical methods. The stable conformer and bond angle distortions within the pyrimidine ring have been described, highlighting the influence of the electron-withdrawing trifluoromethyl group (Arjunan, Anitha, & Mohan, 2018).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including condensation with amino uracils to form pyrido[2,3-d]pyrimidines and cyclization reactions to produce novel pyrimidine derivatives. Its reactivity has been explored, showing preferential sites for nucleophilic and free radical attacks (Popova et al., 2017).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, thermal stability, and hydrophobicity, have been studied. These properties are influenced by the pyrimidine structure and the presence of the trifluoromethyl group, contributing to the compound's utility in various applications (Huang et al., 2017).
Chemical Properties Analysis
The chemical properties, including the reactivity and interaction of this compound with other compounds, have been explored. The compound's reactivity towards nucleophilic and electrophilic substitutions highlights its potential for further chemical modifications and applications in synthesis (Arjunan, Anitha, & Mohan, 2018).
Aplicaciones Científicas De Investigación
Quantum Chemical and Reactivity Investigations : A study by Arjunan, Anitha, and Mohan (2018) focused on the stable conformer of HFMP, examining its structure and reactivity. They found that certain sites on HFMP were more reactive for nucleophilic and free radical attacks, which has implications for its chemical interactions and potential applications in synthesis (Arjunan, Anitha, & Mohan, 2018).
Synthesis of Trifluoromethylated Analogues : Sukach et al. (2015) synthesized trifluoromethylated analogues of 4,5-dihydroorotic acid using 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. These compounds have potential applications in medicinal chemistry, particularly in the development of new drugs (Sukach et al., 2015).
Synthesis of 4-(trifluoromethyl)pyrido[4,3-d]pyrimidine Derivatives : A study by Vasil’ev et al. (2010) reported the synthesis of previously unknown 4-alkoxy-and 4-hydroxy-5-methyl-4-trifluoromethyl-1,4-dihydropyrido[4,3-d]pyrimidines, which may have applications in organic chemistry and drug development (Vasil’ev et al., 2010).
Novel Anti-Inflammatory and Analgesic Agents : Muralidharan, James Raja, and Deepti (2019) synthesized novel pyrimidine derivatives and evaluated their anti-inflammatory and analgesic activities. This research indicates potential therapeutic applications of HFMP derivatives (Muralidharan, James Raja, & Deepti, 2019).
Pyrimidine Derivatives in Novel Herbicides : Nezu et al. (1996) explored the herbicidal activity of various pyrimidine derivatives, including those with trifluoromethyl substituents. Their research contributes to the development of new herbicides (Nezu et al., 1996).
EC-STM Study of Adsorption on Surfaces : Sęk (2009) investigated the adsorption behavior of 4-hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (HTPT) on gold surfaces, which is relevant for constructing new functional surfaces in material science (Sęk, 2009).
Charge Transfer Materials : Irfan (2014) conducted quantum chemical investigations on 4,6-di(thiophen-2-yl)pyrimidine derivatives, including HFMP, for their application as efficient charge transfer materials, crucial in electronics and photovoltaics (Irfan, 2014).
Safety and Hazards
“4-Hydroxy-6-(trifluoromethyl)pyrimidine” is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation . The safety information suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment such as dust masks, eyeshields, and gloves .
Análisis Bioquímico
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure of the pyrimidine derivative and the biomolecules involved .
Cellular Effects
Pyrimidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
4-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-4(11)10-2-9-3/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOYSBZJJWPUBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361444 | |
| Record name | 6-(Trifluoromethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1546-78-7 | |
| Record name | 6-(Trifluoromethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-6-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the adsorption of 4-hydroxy-6-(trifluoromethyl)pyrimidine on metal surfaces?
A1: Research using electrochemical scanning tunneling microscopy (EC-STM) has shown that this compound (HTPT) forms a highly ordered monolayer on a gold (Au(111)) surface. [] This monolayer exhibits a (4 x radical3)R-30(0) superstructure, indicating a specific arrangement of the HTPT molecules on the gold surface. [] The presence of the hydroxyl and trifluoromethyl groups attached to the pyrimidine ring seems to influence the final structure and orientation of the HTPT adlayer. []
Q2: How stable is the this compound adlayer on the gold surface?
A2: The ordered structure of the HTPT adlayer on the Au(111) surface remains stable over a relatively wide electrochemical potential range, from -0.40 to 0.55 V. [] This suggests a relatively strong interaction between the HTPT molecules and the gold surface.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B74075.png)










![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene](/img/structure/B74093.png)

